molecular formula C13H10BrN5O2 B2641070 2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034596-22-8

2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Katalognummer: B2641070
CAS-Nummer: 2034596-22-8
Molekulargewicht: 348.16
InChI-Schlüssel: OFVFAGPYSHSQPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a compound that belongs to the class of triazole compounds . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized through a variety of synthetic routes . One common method involves cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The synthesis of these compounds is an active area of research, with many unique methods being developed .


Chemical Reactions Analysis

Triazole compounds are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Abunada et al. (2008) explores the synthesis of pyrazole and fused pyrazolo[3,4-d]pyrimidine derivatives, which includes compounds structurally related to 2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide. These compounds demonstrate potential antimicrobial activities (Abunada et al., 2008).

Novel Synthetic Procedures

Thirupaiah & Vedula (2014) developed a one-pot multicomponent synthesis method for related heterocyclic compounds. This method is significant for the efficient and versatile synthesis of complex molecules similar to the chemical (Thirupaiah & Vedula, 2014).

Anticonvulsant Activity

Kelley et al. (1995) conducted research on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, a class of compounds related to this compound. Their study focused on synthesizing these compounds and testing their anticonvulsant activity, providing insights into the potential therapeutic applications of similar compounds (Kelley et al., 1995).

Synthesis and Antibacterial/Antifungal Activities

Hassan (2013) worked on synthesizing new pyrazoline and pyrazole derivatives, closely related to the chemical in focus. These compounds were characterized and evaluated for their antimicrobial activities, indicating the potential application of such compounds in antibacterial and antifungal therapies (Hassan, 2013).

Enaminones in Antitumor and Antimicrobial Synthesis

Riyadh (2011) explored the use of enaminones for synthesizing N-arylpyrazole-containing compounds. These compounds were tested for their antitumor and antimicrobial activities, suggesting possible applications of related compounds in cancer treatment and infection control (Riyadh, 2011).

Practical Synthesis of CCR5 Antagonists

Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, a compound type that can be structurally related to this compound. This work demonstrates the relevance of such compounds in the development of therapeutics targeting CCR5 receptors (Ikemoto et al., 2005).

Zukünftige Richtungen

Triazole compounds are an active area of research due to their versatile biological activities . There is a continuous effort to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The future directions in this field may involve the development of new synthetic methods and the exploration of new biological activities .

Wirkmechanismus

Eigenschaften

IUPAC Name

2-bromo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5O2/c14-9-4-2-1-3-8(9)12(20)16-7-10-17-18-11-13(21)15-5-6-19(10)11/h1-6H,7H2,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVFAGPYSHSQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.